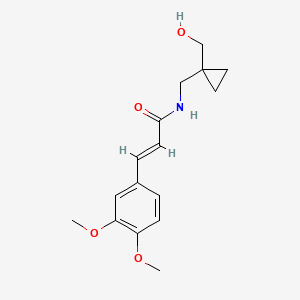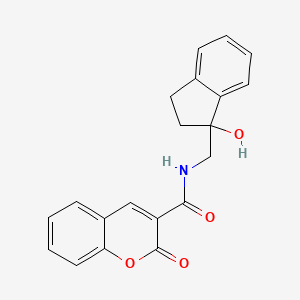
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, also known as CT-1530, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of chromene derivatives and has shown promising results in various studies.
Scientific Research Applications
Chemosensors and Detection Technologies
A study focused on developing highly selective fluorescence chemosensors based on a coumarin fluorophore, demonstrating "on-off-on" fluorescence response towards specific ions, showcasing the compound's potential in selective detection technologies. This chemosensor exhibits a notable specificity and sensitivity in detecting ions, with the capability for multiple cycles of detection without significant loss of fluorescence efficiency, underlining its utility in environmental monitoring and analytical chemistry (Meng et al., 2018).
Antioxidant and Antibacterial Agents
Another area of application involves the synthesis of indolyl-4H-chromene-3-carboxamides, showing promising results as antioxidant and antibacterial agents. The synthesis approach offers valuable features such as a broad substrate scope and high product yield, making it an efficient and promising strategy for developing new therapeutic agents with antioxidant and antibacterial properties (Subbareddy & Sumathi, 2017).
Novel Synthetic Pathways and Intermediates
Research into the synthesis of new tricyclic products through the reaction of N-alkyl-2-imino-2H-chromene-3-carboxamides highlights the compound's role in generating novel synthetic pathways and intermediates. This work not only expands the chemical space of chromene derivatives but also provides insights into the mechanism of formation for these complex molecules, contributing to the field of synthetic organic chemistry (Fattahi et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides demonstrate the compound's potential in antimicrobial applications. These newly synthesized compounds exhibit significant antimicrobial activity, underscoring their potential as lead compounds for developing new antimicrobial drugs (Ukhov et al., 2021).
Materials Science and Polymer Chemistry
In materials science, the synthesis of aromatic polyamides with coumarin chromophores showcases the integration of the compound into polymers, imparting unique properties such as photosensitivity and enhanced solubility. This application points towards the development of advanced materials with potential uses in optoelectronics, photovoltaics, and as advanced biomaterials (Nechifor, 2009).
properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c22-18(15-11-14-6-2-4-8-17(14)25-19(15)23)21-12-20(24)10-9-13-5-1-3-7-16(13)20/h1-8,11,24H,9-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRINEGKLKQMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

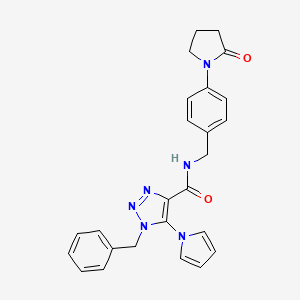
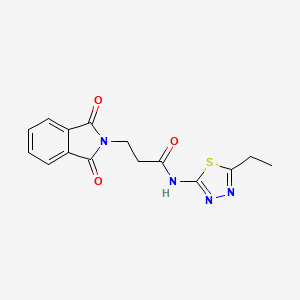
![7-allyl-6-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2736403.png)
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2736404.png)
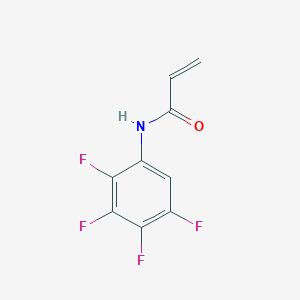

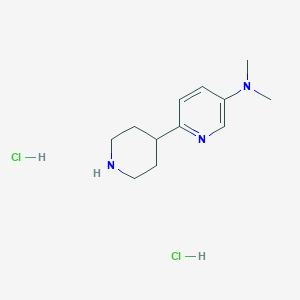
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2736410.png)
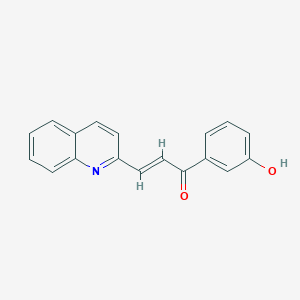

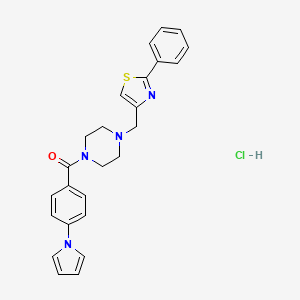
![6-Cyclopropyl-2-[[1-(pyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2736418.png)
